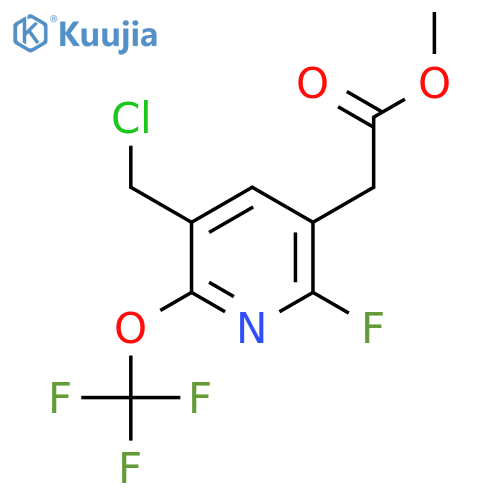Cas no 1804742-25-3 (Methyl 3-(chloromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-5-acetate)

1804742-25-3 structure
商品名:Methyl 3-(chloromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-5-acetate
CAS番号:1804742-25-3
MF:C10H8ClF4NO3
メガワット:301.622035980225
CID:4815231
Methyl 3-(chloromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(chloromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-5-acetate
-
- インチ: 1S/C10H8ClF4NO3/c1-18-7(17)3-5-2-6(4-11)9(16-8(5)12)19-10(13,14)15/h2H,3-4H2,1H3
- InChIKey: KMXPMQGYAJXVSH-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=NC(=C(CC(=O)OC)C=1)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 316
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 3
Methyl 3-(chloromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-5-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097689-1g |
Methyl 3-(chloromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-5-acetate |
1804742-25-3 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Methyl 3-(chloromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-5-acetate 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
1804742-25-3 (Methyl 3-(chloromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-5-acetate) 関連製品
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 57707-64-9(2-azidoacetonitrile)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
